REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7]([CH2:9][CH3:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[N:11]([O-])=O.[Na+].N>C(O)(=O)C.S(=O)(=O)(O)O.Cl>[Cl:1][C:2]1[CH:8]=[C:7]([CH2:9][CH3:10])[CH:6]=[CH:5][C:3]=1[NH:4][NH2:11] |f:1.2|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1)CC
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
stannous chloride
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
113 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution thus obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0°-5° C.
|
Type
|
CUSTOM
|
Details
|
A cream-coloured solid precipitated
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
CUSTOM
|
Details
|
The mixture thus obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethyl ether (4×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ethereal extracts were dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)CC)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |